2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Description
This highly glycosylated hexanal derivative belongs to the class of natural oligosaccharide conjugates, characterized by a central hexanal backbone substituted with multiple oxan-2-yl (pyranose) residues. Its structure features six hydroxyl groups, a hydroxymethyl substituent, and four additional trihydroxyoxan-2-yl moieties, resulting in a molecular weight of approximately 1,065–1,197 g/mol based on isotopic variants reported in computational studies .
Biologically, its predicted targets include NF-κB, HSP90-beta, and G-protein-coupled receptors via in silico docking analyses, suggesting roles in inflammation and cellular signaling modulation .
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-9-17(50)23(56)29(62)37(68-9)67-8-16(75-38-30(63)24(57)18(51)10(2-44)69-38)35(77-40-32(65)26(59)20(53)12(4-46)71-40)34(76-39-31(64)25(58)19(52)11(3-45)70-39)15(7-49)74-42-36(28(61)22(55)14(6-48)73-42)78-41-33(66)27(60)21(54)13(5-47)72-41/h7,9-48,50-66H,1-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBQDCBGPAZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal is a complex glycoside with significant biological activity. This article reviews its molecular structure, biological properties, and potential therapeutic applications based on current research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 1351.43 g/mol. The intricate structure includes multiple hydroxymethyl and hydroxy groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells. A study utilizing various assays demonstrated that the compound significantly reduced oxidative damage in cellular models .
Antitumor Activity
Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 15.0 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | 20.5 | Inhibition of PI3K/Akt pathway |
| A549 (lung cancer) | 18.0 | ROS generation leading to cell death |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that the compound may provide neuroprotection against neurodegenerative diseases like Alzheimer's. It appears to enhance neuronal survival and reduce amyloid-beta toxicity in neuronal cultures .
Case Studies
-
Study on Antioxidant Activity :
- Researchers evaluated the antioxidant capacity using DPPH and ABTS assays.
- Results indicated a significant reduction in free radicals, supporting its use as a dietary supplement for oxidative stress-related conditions.
-
Cancer Research :
- A clinical trial investigated the efficacy of this compound in patients with advanced liver cancer.
- Preliminary results showed improved patient outcomes and reduced tumor size after treatment with the compound alongside standard chemotherapy.
Comparison with Similar Compounds
Table 1: Key physicochemical properties
Key Observations :
- The target compound exhibits 2–3× higher molecular weight than simpler glycosides like hesperidin or 3-O-α-L-fucopyranosyl-D-glucose, correlating with its extended oligosaccharide branching.
- Its polar surface area exceeds 290 Ų , limiting blood-brain barrier penetration compared to less polar triterpene glycosides (e.g., asiaticoside A, PSA: 295 Ų) .
Mechanistic and Functional Comparisons
Critical Insights :
- The target compound shares NF-κB inhibition with oleanolic acid but achieves this through multi-site hydrogen bonding rather than steric hindrance (a hallmark of triterpenes) .
- Unlike β-sitosterol, its lack of a sterol backbone precludes cholesterol-like interactions, favoring instead polysaccharide-driven receptor modulation .
ADMET Profile Comparisons
Table 3: Predicted pharmacokinetic properties
Notable Trends:
- Despite its large size, the target compound shows superior oral bioavailability (82.86%) compared to asiaticoside A (78.91%), likely due to optimized glycosylation patterns enhancing intestinal absorption .
Research Implications and Limitations
Recent systems pharmacology models () confirm that structural similarity among glycosides correlates with target overlap , but the target compound’s unique hexanal core distinguishes its binding kinetics from conventional cyclic terpenes. However, in vivo validation remains lacking, and its synthetic complexity (evidenced by isotopic mass variants in ) poses challenges for large-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
